

# Unraveling the Bullvalene Shuffle: A DFT Benchmark for Rearrangement Barriers

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## Compound of Interest

Compound Name: *Bullvalene*

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A comparative guide for researchers validating the fluxional nature of **bullvalene**, this document provides an objective analysis of Density Functional Theory (DFT) calculations against experimental data for its Cope rearrangement energy barriers.

The unique "shapeshifting" nature of **bullvalene**, a molecule that constantly rearranges its chemical bonds at room temperature, has long fascinated chemists. This dynamic behavior, known as the Cope rearrangement, presents a significant challenge for computational methods to accurately model. This guide delves into the application of DFT calculations to validate the energy barriers of this fascinating molecular dance, providing a comparative analysis of different functionals and basis sets against experimental findings.

## Performance of DFT Functionals in Predicting Bullvalene's Rearrangement Barrier

The accuracy of DFT calculations in predicting the energy barrier of **bullvalene**'s Cope rearrangement is highly dependent on the chosen functional and basis set. The following table summarizes a range of theoretical values obtained from various computational studies and compares them with experimental data. High-level coupled-cluster methods are also included as a benchmark for theoretical accuracy.

Method	$\Delta H^\ddagger$ (kJ/mol)	$\Delta G^\ddagger$ (298 K) (kJ/mol)	Reference
Experimental	-	$54.8 \pm 0.8$	Gas-phase NMR spectroscopy[1][2]
High-Level Ab Initio	-	62.2	CCSDT(Q) close to the one-particle basis set limit, including inner-shell, scalar-relativistic, and Born–Oppenheimer corrections[1][2]
Composite Methods	47.1	-	CBS-QB3[1][3]
~49.0	-	CBS-APNO[1][3][4]	
DFT	52.3	-	B3LYP/6-31G(d)[1]
-	60.94	Not specified functional in the provided abstract, but stated to be in reasonable agreement with the most recent theoretical result of Karton et al.[5]	
Semi-Empirical	100.4 - 136.0	-	AM1 (Activation energy barriers reported as 24.0 and 32.5 kcal/mol, which is systematically high compared to experimental values) [6]

Note: The discrepancy between the most recent experimental value and high-level theoretical calculations (CCSDT(Q)) suggests that the experimental value might need to be revised

upward.[1][2][7]

## Experimental and Computational Protocols

### Experimental Determination of the Rearrangement Barrier:

The most recent experimental value for the Gibbs free energy of activation for the Cope rearrangement of **bullvalene** in the gas phase was determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique allows for the study of the dynamic exchange process of the protons and carbons in the **bullvalene** molecule. By analyzing the temperature-dependent changes in the NMR spectrum, specifically the coalescence of signals as the rearrangement rate increases with temperature, the activation barrier for the process can be calculated.

### Computational Methodology: DFT Calculations

The general workflow for calculating the rearrangement barrier of **bullvalene** using DFT involves the following steps:

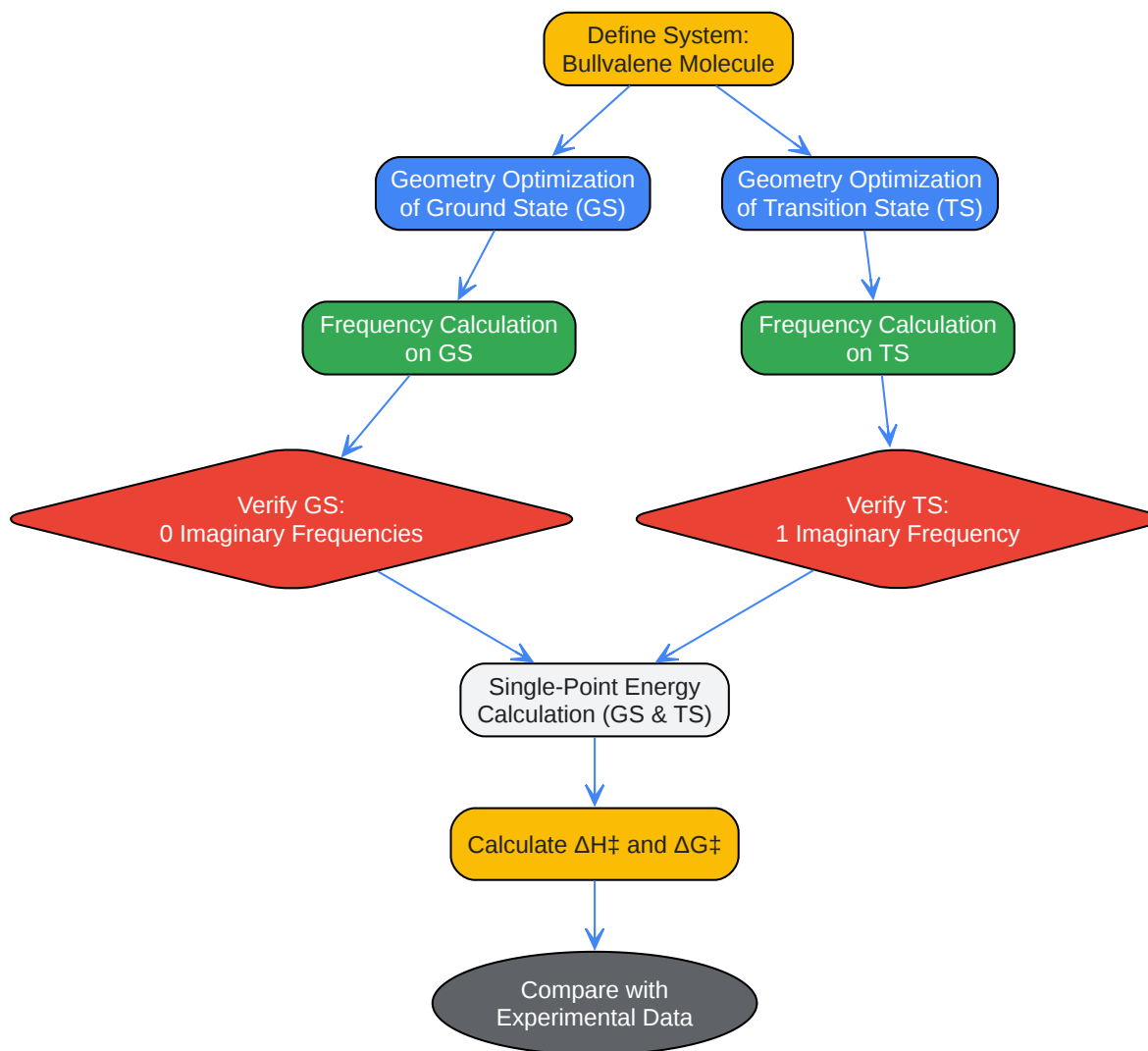
- **Geometry Optimization:** The ground state (GS) structure of **bullvalene** ( $C_{3v}$  symmetry) and the transition state (TS) structure ( $C_{2v}$  symmetry) for the Cope rearrangement are optimized. [1][3]
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized structures to confirm that the GS is a true minimum (no imaginary frequencies) and the TS has exactly one imaginary frequency corresponding to the reaction coordinate.
- **Energy Calculation:** The single-point energies of the optimized GS and TS structures are calculated with a higher level of theory or a larger basis set to obtain more accurate electronic energies.
- **Barrier Calculation:** The enthalpy of activation ( $\Delta H^\ddagger$ ) is calculated as the difference in the electronic and zero-point vibrational energies between the TS and the GS. The Gibbs free energy of activation ( $\Delta G^\ddagger$ ) is calculated by including thermal corrections to the enthalpy and entropy.

The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of the results. As seen in the table, different functionals can yield a range of values. Hybrid functionals, such as B3LYP, are commonly used.<sup>[1]</sup> For more accurate predictions, benchmark studies often compare DFT results to those from more sophisticated methods like coupled-cluster theory.<sup>[7]</sup>

## Visualizing the Bullvalene Rearrangement and Computational Workflow

To better understand the process, the following diagrams illustrate the Cope rearrangement of **bullvalene** and the typical workflow for its computational validation.

Caption: The degenerate Cope rearrangement of **bullvalene** proceeds through a  $C_{2v}$  transition state.



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Caption: A typical workflow for calculating rearrangement energy barriers using DFT.

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## References

- 1. researchgate.net [researchgate.net]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of bullvalene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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